Cas no 91348-45-7 (3-Bromoindole-2-carboxylic acid ethyl ester)

3-Bromoindole-2-carboxylic acid ethyl ester structure
91348-45-7 structure
Product Name:3-Bromoindole-2-carboxylic acid ethyl ester
Número CAS:91348-45-7
MF:C11H10BrNO2
Megavatios:268.106602191925
MDL:MFCD02071793
CID:61499
PubChem ID:160871171
Update Time:2024-10-26

3-Bromoindole-2-carboxylic acid ethyl ester Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 3-bromoindole-2-carboxylate
    • 3-BROMOINDOLE-2-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 3-bromo-1H-indole-2-carboxylate
    • 1H-INDOLE-2-CARBOXYLIC ACID, 3-BROMOETHYL ESTER
    • 1H-INDOLE-2-CARBOXYLICACID, 3-BROMO-, ETHYL ESTER
    • 1H-INDOLE-2-CARBOXYLICACID-3-BROMOETHYLESTER
    • 3-(T-BUTYLDIMETHYLSILOXY)IODOBENZENE
    • 3-Bromo-1H-indole-2-carboxylic acid Ethyl Ester
    • 3-BROMO-2-INDOLECARBOXYLIC ACID ETHYL ESTER
    • 3-BROMOINDOLE-
    • ETHYL-3-BROMO-1H-INDOLE-2-CARBOXYLATE
    • 1H-Indole-2-carboxylic acid, 3-bromo-, ethyl ester
    • 3-Br-Ica-Oet
    • ETHYL 3-BROMOINDOL-2-CARBOXYLATE
    • PubChem2247
    • PubChem7204
    • KSC495C3L
    • DRJWEOYWZOGNQU-UHFFFAOYSA-N
    • BCP11446
    • STK893364
    • Ethyl 3-bromo-1H-indole-2-carboxylate (ACI)
    • Indole-2-carboxylic acid, 3-bromo-, ethyl ester (6CI, 7CI)
    • 3-Bromo-2-carbethoxyindole
    • MFCD02071793
    • 3-bromo-1H-indole carboxylic acid ethyl ester
    • CS-W002873
    • DTXSID60405810
    • AC-1736
    • DB-022385
    • AO-192/13960017
    • BBL020674
    • AKOS001476188
    • AB-0012
    • 3-bromo-1H-indolecarboxylic acid ethyl ester
    • E0927
    • SY006244
    • 91348-45-7
    • SCHEMBL43369
    • 3-Bromoindole-2-carboxylic acid ethyl ester
    • MDL: MFCD02071793
    • Renchi: 1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3
    • Clave inchi: DRJWEOYWZOGNQU-UHFFFAOYSA-N
    • Sonrisas: O=C(C1=C(Br)C2C(=CC=CC=2)N1)OCC

Atributos calculados

  • Calidad precisa: 266.98900
  • Masa isotópica única: 266.989
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3
  • Complejidad: 247
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.3
  • Superficie del Polo topológico: 42.1

Propiedades experimentales

  • Color / forma: No data available
  • Denso: 1.554
  • Punto de fusión: 149.0 to 153.0 deg-C
  • Punto de ebullición: 387.9°C at 760 mmHg
  • Punto de inflamación: 188.4℃
  • índice de refracción: 1.646
  • PSA: 42.09000
  • Logp: 3.10710

3-Bromoindole-2-carboxylic acid ethyl ester Información de Seguridad

3-Bromoindole-2-carboxylic acid ethyl ester PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM103269-25g
Ethyl 3-bromo-1H-indole-2-carboxylate
91348-45-7 95%+
25g
$199 2021-08-06
Ambeed
A261806-250mg
Ethyl 3-bromo-1H-indole-2-carboxylate
91348-45-7 97%
250mg
$12.0 2025-04-15
Ambeed
A261806-1g
Ethyl 3-bromo-1H-indole-2-carboxylate
91348-45-7 97%
1g
$17.0 2025-04-15
Ambeed
A261806-5g
Ethyl 3-bromo-1H-indole-2-carboxylate
91348-45-7 97%
5g
$28.0 2025-04-15
Ambeed
A261806-10g
Ethyl 3-bromo-1H-indole-2-carboxylate
91348-45-7 97%
10g
$50.0 2025-04-15
Ambeed
A261806-25g
Ethyl 3-bromo-1H-indole-2-carboxylate
91348-45-7 97%
25g
$123.0 2025-04-15
Ambeed
A261806-100g
Ethyl 3-bromo-1H-indole-2-carboxylate
91348-45-7 97%
100g
$491.0 2025-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-ME702-200mg
Ethyl3-bromo-1H-indole-2-carboxylate
91348-45-7 98%
200mg
¥56.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-ME702-5g
Ethyl3-bromo-1H-indole-2-carboxylate
91348-45-7 98%
5g
¥411.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-ME702-1g
Ethyl3-bromo-1H-indole-2-carboxylate
91348-45-7 98%
1g
¥121.0 2022-05-30

3-Bromoindole-2-carboxylic acid ethyl ester Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran
Referencia
Design and synthesis of novel N-sulfonyl-2-indole carboxamides as potent PPAR-γ binding agents with potential application to the treatment of osteoporosis
Hopkins, Corey R.; O'Neil, Steven V.; Laufersweiler, Michael C.; Wang, Yili; Pokross, Matthew; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(21), 5659-5663

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  20 min, 0 °C; 0 °C → rt; 2 h, rt
Referencia
Design and synthesis of dual inhibitors of HIV reverse transcriptase and integrase: Introducing a diketoacid functionality into delavirdine
Wang, Zhengqiang; Vince, Robert, Bioorganic & Medicinal Chemistry, 2008, 16(7), 3587-3595

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  2 h, rt
1.2 Solvents: Water ;  0 °C
Referencia
Nucleophilic reactions in the indole series: displacement of bromine under phase transfer catalysis
Barraja, Paola; Diana, Patrizia; Carbone, Anna; Cirrincione, Girolamo, Tetrahedron, 2008, 64(51), 11625-11631

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Lithium bromide ,  1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile ;  8 h, 25 °C
Referencia
Practical and regioselective brominations of aromatic compounds using tetrabutylammonium peroxydisulfate
Park, Min Young; Yang, Seung Gak; Jadhav, Vidyadhar; Kim, Yong Hae, Tetrahedron Letters, 2004, 45(25), 4887-4890

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium bromide ,  N-Chloro-N-fluorobenzenesulfonamide Solvents: Acetonitrile ;  10 min, rt
1.2 rt
Referencia
A quick, mild and efficient bromination using a CFBSA/KBr system
Jiang, Pan-Pan; Yang, Xian-Jin, RSC Advances, 2016, 6(93), 90031-90034

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7
Referencia
New N-pyridinyl(methyl)-indole-2- and 3-(Alkyl)carboxamides and Derivatives Acting as Systemic and Topical Inflammation Inhibitors
Breteche, Anne; Duflos, Muriel; Dassonville, Alexandra; Nourrisson, Marie-Renee; Brelet, Jacques; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2002, 17(6), 415-424

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  12 h, rt
1.2 Reagents: Water ;  cooled
Referencia
Indolyl linked meta-substituted benzylidene-based novel PPAR ligands: synthetic and docking studies
Verma, Raman K.; Mall, Rajiv; Singh, Amanjot, Medicinal Chemistry Research, 2015, 24(4), 1396-1407

Métodos de producción 8

Condiciones de reacción
Referencia
Indolyl Linked Meta-Substituted Benzylidenes as Novel Ligands: Synthesis, Biological Evaluation, and Molecular Docking Studies
Mall, Rajiv ; Singh, Amanjot; Singh, Gagandeep; Singh, Varinder; Verma, Raman K., Journal of Heterocyclic Chemistry, 2019, 56(5), 1542-1552

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354
Wen, Wandong; Young, Summer E.; Duvernay, Matthew T.; Schulte, Michael L.; Nance, Kellie D.; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(19), 4708-4713

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Hydrogen bromide Solvents: Ethyl acetate ,  Water ;  60 °C; 0.5 h, 60 °C
Referencia
Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization
Song, Song; Sun, Xiang; Li, Xinwei; Yuan, Yizhi; Jiao, Ning, Organic Letters, 2015, 17(12), 2886-2889

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ;  72 h, rt
Referencia
Green Halogenation of Indoles with Oxone-Halide
Zheng, Tao; Xu, Jun ; Cheng, Shaojun; Ye, Jianghai; Ma, Shiqiang; et al, Journal of Organic Chemistry, 2023, 88(16), 11497-11503

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Lithium bromide ,  1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile ;  8 h, 25 °C
Referencia
Practical and Regioselective Halogenations of Aromatic Compounds Using Tetrabutylammonium Peroxydisulfate
Kim, Yong; Park, Min; Yang, Seung, Phosphorus, 2005, 180(5-6), 1235-1240

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  Tetrabutylammonium bromide Solvents: Acetonitrile ;  2 h, rt
Referencia
Electrochemical Direct C-H Halogenation of N-Heteroarenes and Naphthols
Tao, Pan; Li, Yujun; Zheng, Ke, European Journal of Organic Chemistry, 2023, 26(35),

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Dabco Solvents: Dichloromethane ;  rt
Referencia
DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides
Xu, Haiyan; Hu, Lanping; Zhu, Guanghua; Zhu, Yueping; Wang, Yang; et al, RSC Advances, 2022, 12(12), 7115-7119

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide ,  Oxygen Catalysts: Ammonium persulfate ,  Erythrosine Solvents: Acetonitrile ;  10 min, 20 °C
Referencia
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide
Rogers, David A.; Brown, Roxanne G.; Brandeburg, Zachary C.; Ko, Eric Y.; Hopkins, Megan D.; et al, ACS Omega, 2018, 3(10), 12868-12877

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: N-Methoxy-1-butanesulfonamide Solvents: Heptane ;  17 h, 25 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  25 °C
Referencia
Cooperativity within the catalyst: alkoxyamide as a catalyst for bromocyclization and bromination of (hetero)aromatics
Mondal, Haripriyo; Sk, Raja Md; Maji, Modhu Sudan, Chemical Communications (Cambridge, 2020, 56(77), 11501-11504

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sodium bromide ,  Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol ,  Water ;  16 h, 30 °C
Referencia
Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition
Ma, Zhuang; Lu, Helin; Liao, Ke; Chen, Zhilong, iScience, 2020, 23(5),

Métodos de producción 18

Condiciones de reacción
Referencia
Synthesis and biological evaluation of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors
Putey, Aurelien; Fournet, Guy; Lozach, Olivier; Perrin, Lionel; Meijer, Laurent; et al, European Journal of Medicinal Chemistry, 2014, 83, 617-629

Métodos de producción 19

Condiciones de reacción
Referencia
Novel indolyl linked para-substituted benzylidene-based phenyl containing thiazolidienediones and their analogs as α-glucosidase inhibitors: synthesis, in vitro, and molecular docking studies
Kaur, Jeewanjot; Singh, Amanjot; Singh, Gagandeep; Verma, Raman K.; Mall, Rajiv, Medicinal Chemistry Research, 2018, 27(3), 903-914

Métodos de producción 20

Condiciones de reacción
Referencia
3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the NMDA (N-methyl-D-aspartic acid) receptor associated glycine binding site
Salituro, Francesco G.; Harrison, Boyd L.; Baron, Bruce M.; Nyce, Philip L.; Stewart, Kenneth T.; et al, Journal of Medicinal Chemistry, 1992, 35(10), 1791-9

3-Bromoindole-2-carboxylic acid ethyl ester Raw materials

3-Bromoindole-2-carboxylic acid ethyl ester Preparation Products

3-Bromoindole-2-carboxylic acid ethyl ester Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:91348-45-7)3-Bromoindole-2-carboxylic acid ethyl ester
Número de pedido:A22156
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 04:12
Precio ($):402.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91348-45-7)3-Bromoindole-2-carboxylic acid ethyl ester
A22156
Pureza:99%
Cantidad:100g
Precio ($):402.0